METHYL 4-(5-BROMOFURAN-2-AMIDO)BENZOATE
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Overview
Description
Methyl 4-(5-bromofuran-2-amido)benzoate is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a brominated furan ring attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-bromofuran-2-amido)benzoate typically involves the bromination of furan followed by amide formation and esterification. The general synthetic route can be summarized as follows:
Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amide Formation: The brominated furan is then reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromofuran-2-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furanones
Reduction: De-brominated furan derivatives
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(5-bromofuran-2-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(5-bromofuran-2-amido)benzoate involves its interaction with specific molecular targets. The brominated furan ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-bromo-1-benzofuran-2-amido)benzoate
- Methyl 4-{[(5-bromofuran-2-yl)methyl]amino}benzoate
- Methyl 4-[2-(5-bromofuran-2-amido)-1,3-thiazol-4-yl]benzoate
Uniqueness
Methyl 4-(5-bromofuran-2-amido)benzoate is unique due to its specific structural features, including the brominated furan ring and the benzoate ester. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
methyl 4-[(5-bromofuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-18-13(17)8-2-4-9(5-3-8)15-12(16)10-6-7-11(14)19-10/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBJFPFRWYRUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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